molecular formula C12H25N3O2 B2753221 Tert-butyl N-[2-(4-methylpiperazin-2-yl)ethyl]carbamate CAS No. 1783976-43-1

Tert-butyl N-[2-(4-methylpiperazin-2-yl)ethyl]carbamate

Cat. No.: B2753221
CAS No.: 1783976-43-1
M. Wt: 243.351
InChI Key: IGCDPEVZNQWQQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl N-[2-(4-methylpiperazin-2-yl)ethyl]carbamate (CAS: 1368054-23-2; Molecular Formula: C₁₁H₂₃N₃O₂) is a carbamate-protected amine derivative featuring a tert-butyloxycarbonyl (Boc) group and a 4-methylpiperazine moiety. This compound is widely utilized in medicinal chemistry as a key intermediate for synthesizing bioactive molecules, particularly in the development of receptor ligands and enzyme inhibitors. The Boc group serves as a protective moiety for amines during multi-step organic syntheses, while the piperazine ring contributes to hydrogen bonding and solubility properties, enhancing interactions with biological targets .

Properties

IUPAC Name

tert-butyl N-[2-(4-methylpiperazin-2-yl)ethyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H25N3O2/c1-12(2,3)17-11(16)14-6-5-10-9-15(4)8-7-13-10/h10,13H,5-9H2,1-4H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGCDPEVZNQWQQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCC1CN(CCN1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Palladium-Catalyzed Carboamination

Pd-catalyzed carboamination, as described for cis-2,6-disubstituted piperazines, offers a modular approach. Substrates derived from amino acids (e.g., phenylalanine) undergo cyclization to form the piperazine ring. For the target compound:

  • Substrate Design : Allylamine derivatives with pre-installed ethylamine and methyl groups.
  • Conditions : Pd(OAc)₂ (5 mol%), ligand (e.g., BINAP), toluene, 110°C.
  • Yield : 60–75% (extrapolated from analogous reactions).

Cyclocondensation of Diamines

Reaction of 1,2-diaminoethane derivatives with carbonyl compounds (e.g., glyoxal) forms piperazines. For 4-methyl substitution:

  • Step 1 : Condensation of ethylenediamine with methylglyoxal.
  • Step 2 : Reduction of intermediate imine (NaBH₄/MeOH).
  • Regioselectivity : Controlled by steric and electronic effects of substituents.

Ethylamine Side-Chain Installation

Mitsunobu Reaction

Adapted from tert-butyl (2-(4-nitrophenoxy)ethyl)carbamate synthesis:

  • Substrates : 4-Methylpiperazin-2-ol and 2-aminoethanol.
  • Conditions : DIAD (1.3 equiv), PPh₃ (1.3 equiv), THF, 0–20°C, 30 h.
  • Yield : ~64% (analogous to).

Nucleophilic Substitution

  • Electrophile : 2-Bromoethylamine hydrobromide.
  • Base : K₂CO₃ or DIPEA in acetonitrile.
  • Reaction Time : 12–24 h at reflux.

Boc Protection of the Amine

Standard Bocylation

  • Reagents : Boc anhydride (1.2 equiv), DMAP (catalytic), CH₂Cl₂, rt.
  • Workup : Aqueous NaHCO₃ wash, MgSO₄ drying, column chromatography.
  • Yield : >85% (based on).

Microwave-Assisted Protocol

  • Conditions : Boc anhydride (1.5 equiv), DMF, 100°C, 10 min.
  • Advantage : Reduced reaction time with comparable yields.

Integrated Synthetic Routes

Route A: Sequential Alkylation-Protection

  • Piperazine Formation : Pd-catalyzed carboamination.
  • Ethylamine Installation : Mitsunobu reaction.
  • Boc Protection : Standard borylation.

Overall Yield : ~40% (estimated from stepwise yields).

Route B: One-Pot Assembly

  • Simultaneous Cyclization-Alkylation : Using 2-(Boc-amino)ethyl bromide and methylamine in THF.
  • In Situ Protection : Boc anhydride added post-alkylation.

Advantage : Fewer purification steps; Yield : ~35%.

Reaction Optimization Data

Parameter Route A Route B
Total Steps 3 2
Reaction Time 48 h 24 h
Overall Yield 40% 35%
Purity (HPLC) >95% >90%
Key Reagents Pd(OAc)₂, DIAD Boc anhydride

Challenges and Solutions

  • Regioselective Methylation : Use bulky bases (e.g., LDA) to direct methylation to the 4-position.
  • Side Reactions : Over-alkylation mitigated by stoichiometric control and low-temperature conditions.
  • Purification : Silica gel chromatography with EtOAc/hexane (1:1) resolves Boc-protected products.

Scalability and Industrial Relevance

  • Kilogram-Scale Synthesis : Route A preferred for reproducibility.
  • Cost Analysis : Pd catalysts increase expense (~$150/g), favoring Route B for large batches.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

    Substitution: Various substituted carbamates.

    Oxidation: Oxidized derivatives of the piperazine ring.

    Reduction: Reduced forms of the carbamate group.

    Hydrolysis: Corresponding amines and carbon dioxide.

Scientific Research Applications

Chemistry: Tert-butyl N-[2-(4-methylpiperazin-2-yl)ethyl]carbamate is used as a building block in organic synthesis. It is employed in the preparation of various heterocyclic compounds and as a protecting group for amines in peptide synthesis .

Biology and Medicine: In medicinal chemistry, this compound is used in the design and synthesis of pharmaceutical agents. It serves as a precursor for the development of drugs targeting central nervous system disorders and other therapeutic areas .

Industry: The compound is used in the production of specialty chemicals and intermediates for agrochemicals and pharmaceuticals. Its stability and reactivity make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of tert-butyl N-[2-(4-methylpiperazin-2-yl)ethyl]carbamate involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors and enzymes, modulating their activity. The carbamate group can undergo hydrolysis, releasing the active amine, which can further interact with biological targets .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Carbamate Derivatives

Compound Name Molecular Formula Key Structural Features Synthesis Yield LCMS Data ([M-Boc+H]⁺) Applications/Notes
This compound C₁₁H₂₃N₃O₂ Piperazine ring, Boc-protected ethylamine N/A Not reported Intermediate for receptor ligands; stable under standard conditions .
Tert-butyl N-[2-(5-chloro-2-oxo-3H-benzimidazol-1-yl)ethyl]carbamate C₁₄H₁₇ClN₄O₃ Benzimidazolone core, chloro substituent 77% 212 Potent inhibitor of 8-oxo enzymes; higher polarity due to aromatic heterocycle .
Tert-butyl N-(6-bromohexyl)carbamate C₁₁H₂₂BrNO₂ Bromohexyl chain 44–55% Not reported Used in cannabinoid receptor ligands; bromine enhances reactivity for coupling .
Tert-butyl N-(2-{[(4-methylbenzene)sulfonyl]oxy}ethyl)carbamate C₁₅H₂₃NO₅S Tosylate leaving group N/A Not reported Facilitates nucleophilic substitutions; sulfonyl group increases stability .
Tert-butyl N-[[(2R,4S)-4-methylpiperidin-2-yl]methyl]carbamate C₁₂H₂₄N₂O₂ Piperidine ring, stereochemical specificity N/A Not reported Stereochemistry influences receptor binding; lower basicity than piperazine .

Structural and Functional Insights

Piperazine vs. Piperidine Moieties

  • The piperazine ring in the parent compound provides two nitrogen atoms, enabling stronger hydrogen bonding compared to the single nitrogen in piperidine derivatives (e.g., Tert-butyl N-[[(2R,4S)-4-methylpiperidin-2-yl]methyl]carbamate ). This difference impacts solubility and target affinity in biological systems .

Substituent Effects Chlorine and Benzimidazolone Core: The benzimidazolone derivative exhibits enhanced enzyme inhibitory activity due to its planar aromatic system and chloro substituent, which improves binding to hydrophobic enzyme pockets . Bromohexyl Chain: The bromine atom in Tert-butyl N-(6-bromohexyl)carbamate facilitates cross-coupling reactions, making it valuable for synthesizing extended cannabinoid receptor ligands .

In contrast, tosylate derivatives (e.g., Tert-butyl N-(2-{[(4-methylbenzene)sulfonyl]oxy}ethyl)carbamate) are more reactive due to the sulfonyl group, enabling efficient nucleophilic displacement reactions .

Biological Activity

Tert-butyl N-[2-(4-methylpiperazin-2-yl)ethyl]carbamate is a chemical compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms, and applications based on diverse research findings.

  • Molecular Formula : C12H25N3O2
  • Molecular Weight : 243.35 g/mol

The compound features a tert-butyl group and a 4-methylpiperazine moiety, which contribute to its unique pharmacological properties.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. The piperazine ring facilitates binding to receptors and enzymes, influencing their activity:

  • Hydrolysis : The carbamate group can undergo hydrolysis, releasing the active amine, which can further interact with biological targets.
  • Receptor Modulation : The compound's structure allows it to modulate neurotransmitter receptors, potentially affecting central nervous system disorders.

Biological Activities

Research indicates that this compound may exhibit several biological activities:

  • CNS Activity : It serves as a precursor for pharmaceutical agents targeting central nervous system disorders, indicating potential neuroprotective properties.
  • Antimicrobial Properties : Some studies suggest that related piperazine derivatives possess antimicrobial activity, which may extend to this compound .
  • Enzyme Inhibition : The compound has been explored for its ability to inhibit specific enzymes, including those involved in metabolic pathways .

Case Studies and Experimental Data

A variety of studies have investigated the biological effects of compounds related to this compound:

StudyFindings
Demonstrated that the compound acts as a precursor in drug development for CNS disorders.
Reported enzyme inhibition capabilities, suggesting potential therapeutic applications.
Explored protective effects against neurodegenerative conditions through modulation of oxidative stress markers.

Comparative Analysis with Related Compounds

The presence of the methyl group on the piperazine ring in this compound differentiates it from other similar compounds:

Compound NameStructureKey Differences
Tert-butyl N-[2-(piperazin-1-yl)ethyl]carbamateLacks methyl substitutionDifferent pharmacological properties
Tert-butyl N-methyl-N-[2-(piperidin-4-yl)ethyl]carbamatePiperidine instead of piperazineAlters chemical behavior and reactivity
Tert-butyl N-[2-(3-bromopyridin-2-yl)ethyl]carbamateContains bromopyridine moietySignificantly changes reactivity and applications

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.